molecular formula C29H36O10 B1663907 10-Deacetylbaccatin III CAS No. 32981-86-5

10-Deacetylbaccatin III

Cat. No. B1663907
CAS RN: 32981-86-5
M. Wt: 544.6 g/mol
InChI Key: YWLXLRUDGLRYDR-ZHPRIASZSA-N
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Description

10-Deacetylbaccatin III is a diterpene found in Taxus that exhibits analgesic, anti-inflammatory, and anti-parasitic activities . It is a precursor to the anti-cancer drug docetaxel (Taxotere) .


Synthesis Analysis

10-Deacetylbaccatin III (10-DAB) C10 acetylation is an indispensable procedure for Taxol semi-synthesis . This compound is readily available from various yews .


Molecular Structure Analysis

The molecular formula of 10-Deacetylbaccatin III is C29H36O10. Its average mass is 544.590 Da and its monoisotopic mass is 544.230835 Da .


Chemical Reactions Analysis

The ultrasonic-assisted extraction of 10-Deacetylbaccatin III from needles of Taxus baccata L. was evaluated using ethanol and methanol as solvents . It is also used as a chemical intermediate in the preparation of the anti-cancer drug paclitaxel (Taxol) .


Physical And Chemical Properties Analysis

The density of 10-Deacetylbaccatin III is 1.4±0.1 g/cm3. Its boiling point is 716.8±60.0 °C at 760 mmHg. The molar refractivity is 136.2±0.4 cm3. It has 10 H bond acceptors and 4 H bond donors .

Scientific Research Applications

  • Scientific Field: Anticancer Drug Synthesis

    • 10-Deacetylbaccatin III (10-DAB) is a precursor to the anticancer drug docetaxel . It’s used in the field of pharmaceuticals, specifically in the synthesis of anticancer drugs .
    • The method was derived to extract 10-DAB or baccatin III from renewable twigs of Taxus species, which is subsequently converted to paclitaxel . Another method for large-scale production of paclitaxel is cell fermentation using Taxus cell suspension cultures .
    • The results of these methods have been successful, leading to the production of paclitaxel, a potent anticancer drug .
  • Scientific Field: Organic Chemistry

    • 10-DAB is used in the field of organic chemistry for the total synthesis of paclitaxel .
    • The total synthesis of paclitaxel is a major ongoing research effort. The paclitaxel molecule consists of a tetracyclic core called baccatin III and an amide tail .
    • The results of this research have been successful, with the total synthesis of paclitaxel being achieved .
  • Scientific Field: Biochemical Engineering

    • 10-DAB is used in the field of biochemical engineering for the biosynthesis of paclitaxel .
    • The yield of paclitaxel from XDT approached 0.64 mg/mL after 15 h. Three enzymes (C-13 taxolase, C-10 deacetylase and C-7 xylosidase) could convert taxanes to 10-DAB, which is the precursor of paclitaxel chemical semi-synthesis .
    • The results of this research have been successful, with the biosynthesis of paclitaxel being achieved .
  • Scientific Field: Extraction Techniques

    • 10-DAB is used in the field of extraction techniques for the extraction of bioactive compounds from plants .
    • The ultrasonic-assisted extraction of 10-DAB from needles of Taxus baccata L. was evaluated using ethanol and methanol as solvents. The effects of temperature, extraction time and particle size were determined by response surface methodology .
    • The results showed that at the optimum operating conditions, it was possible to obtain a reasonable yield using this extraction process .
  • Scientific Field: Biochemical Pathway Studies

    • 10-Deacetylbaccatin III (10-DAB) is used in the study of the taxol biosynthetic pathway .
    • The taxol biosynthetic pathway involves a series of enzymatic reactions that convert primary metabolites to taxol, a complex diterpenoid. 10-DAB is one of the intermediates in this pathway .
    • The study of this pathway helps in understanding the biosynthesis of taxol and can potentially lead to the development of methods for its large-scale production .
  • Scientific Field: Extraction and Isolation Techniques

    • 10-DAB is used in the extraction and isolation of bioactive compounds from yew trees .
    • At Aphios, 10-DAB is isolated from the needles (leaves) and roots of the Canadian Yew tree, Taxus canadensis, the American ornamental Yew Tree, Taxus media “hicksii” or the European Yew Tree, Taxus baccata, utilizing patented SuperFluids™CXP technology .
    • The isolated 10-DAB is used as the core starting material in the semi-synthetic manufacturing of paclitaxel .
  • Scientific Field: Drug Delivery Systems

    • 10-Deacetylbaccatin III (10-DAB) is used in the development of drug delivery systems .
    • A nanocellulose membrane combined with surface molecular imprinting was successfully prepared for the targeted separation of phytochemicals such as 10-DAB, an essential intermediate in the synthesis of the anticancer drug paclitaxel .
    • The efficient nanocellulose-based molecular imprinted membrane (NC-MIM) provided good adsorption for the targeted separation of 10-DAB .
  • Scientific Field: Biotechnology

    • 10-DAB is used in biotechnological methods for the production of paclitaxel .
    • Researchers have tried to obtain paclitaxel by various methods such as chemical synthesis, artificial culture, microbial fermentation and tissue cell culture to meet the clinical demand for this drug .

Safety And Hazards

10-Deacetylbaccatin III causes skin irritation and serious eye irritation. It may cause respiratory irritation and is suspected of causing genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Significant advances were made in metabolic engineering and optimization of the Taxol pathway in different hosts, leading to accumulation of taxane intermediates . Future genetic engineering approaches aim to produce fungal Taxol and precursors .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLXLRUDGLRYDR-ZHPRIASZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865659
Record name 10-Deacetylbaccatin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Deacetylbaccatin III

CAS RN

32981-86-5
Record name 10-Deacetylbaccatin III
Source CAS Common Chemistry
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Record name 10-Deacetylbaccatin III
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Record name 10-Deacetylbaccatin III
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one, 12b-(acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-4,6,9,11-tetrahydroxy-4a,8,13,13-tetramethyl-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)
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Record name 10-DEACETYLBACCATIN III
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Synthesis routes and methods I

Procedure details

Alternatively, C-7 CBZ baccatin III can be synthesized directly from 1 0-deacetylbaccatin III as follows: ##STR9## Here, 10-DAB III is dissolved in THF to form a first solution which is cooled to a reduced temperature of less than -20° C., and preferably to -40° C., under a nitrogen atmosphere. At least two equivalents of n-butyl lithium (1.6 M in hexane) are then added dropwise to the first solution to form a second solution which is then stirred for approximately five minutes at the reduced temperature. Preferably, acetyl chloride (one equivalent) is added to the second solution to form a third solution which is stirred at the reduced temperature for approximately thirty minutes. Alternatively, acetic anhydride (one equivalent) may possibly be used in place of the acetyl chloride to acylate the 10-DAB III. In either case, benzyl chloroformate (one equivalent) is next added, and this fourth solution is stirred for an additional thirty minutes at the reduced temperature and then warmed to 0° C. over thirty minutes. The fourth solution is then quenched with cold saturated ammonium chloride at the reduced temperature to remove any excess n-butyl lithium, acetyl chloride and CBZ-Cl; this mixture is then warmed to room temperature. The solvent is removed under vacuum to yield an initial residue which is taken up in ethyl acetate and washed with water to remove unwanted salts. The organic layer is then washed with brine, dried and concentrated under vacuum to yield a final residue. The final residue is chromatographed (silica gel hexanes:ethyl acetate) to yield C-7 CBZ baccatin III. It is important to note that this method represents a direct synthesis of C-7 CBZ baccatin III from 10-DAB III, as the intermediate formed in this reaction is a C-7 lithium alkoxide of baccatin II, that is, the intermediate is not baccatin III itself.
[Compound]
Name
CBZ baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lithium alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Alternatively, C-7 CBZ baccatin III can be synthesized directly from 10-deacetylbaccatin III as follows: ##STR9## Here, 10-DAB III is dissolved in THF to form a first solution which is cooled to a reduced temperature of less than -20° C., and preferably to -40° C., under a nitrogen atmosphere. At least two equivalents of n-butyl lithium (1.6 M in hexane) are then added dropwise to the first solution to form a second solution which is then stirred for approximately five minutes at the reduced temperature. Preferably, acetyl chloride (one equivalent) is added to the second solution to form a third solution which is stirred at the reduced temperature for approximately thirty minutes. Alternatively, acetic anhydride (one equivalent) may possibly be used in place of the acetyl chloride to acylate the 10-DAB III. In either case, benzyl chloroformate (one equivalent) is next added, and this fourth solution is stirred for an additional thirty minutes at the reduced temperature and then warmed to 0° C. over thirty minutes. The fourth solution is then quenched with cold saturated ammonium chloride at the reduced temperature to remove any excess n-butyl lithium, acetyl chloride and CBZ-Cl; this mixture is then warmed to room temperature. The solvent is removed under vacuum to yield an initial residue which is taken up in ethyl acetate and washed with water to remove unwanted salts. The organic layer is then washed with brine, dried and concentrated under vacuum to yield a final residue. The final residue is chromatographed (silica gel hexanes:ethyl acetate) to yield C-7 CBZ baccatin III. It is important to note that this method represents a direct synthesis of C-7 CBZ baccatin III from 10-DAB III, as the intermediate formed in this reaction is a C-7 lithium alkoxide of baccatin III, that is, the intermediate is not baccatin III itself.
[Compound]
Name
CBZ baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lithium alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
baccatin III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Deacetylbaccatin III
Reactant of Route 2
10-Deacetylbaccatin III
Reactant of Route 3
10-Deacetylbaccatin III
Reactant of Route 4
10-Deacetylbaccatin III
Reactant of Route 5
10-Deacetylbaccatin III
Reactant of Route 6
10-Deacetylbaccatin III

Citations

For This Compound
3,090
Citations
JJ Huang, T Wei, JF Lin, LQ Guo… - Journal of Applied …, 2020 - academic.oup.com
… Molecular cloning and heterologous expression of a 10‐deacetylbaccatin III‐10‐O‐acetyl … Flammulina velutipes expressing the 10‐deacetylbaccatin III‐10‐O‐acetyl transferase gene …
Number of citations: 2 academic.oup.com
K Walker, R Croteau - … of the National Academy of Sciences, 2000 - National Acad Sciences
… III derived from 10-deacetylbaccatin III and acetyl CoA. The full… of 10 μM and 8 μM for 10-deacetylbaccatin III and acetyl CoA, … Amino acid sequence comparison of 10-deacetylbaccatin …
Number of citations: 245 www.pnas.org
F Han, LZ Kang, XL Zeng, ZW Ye… - Journal of the …, 2014 - Wiley Online Library
… 10-Deacetylbaccatin III (10-DAB) and baccatin III are … 10-deacetylbaccatin III-10β-O-acetyltransferase gene. The expression vector pgFvs-TcDBAT containing the 10-deacetylbaccatin III-…
Number of citations: 21 onlinelibrary.wiley.com
M Yanagi, R Ninomiya, Y Ueda, T Furuta… - Chemical and …, 2016 - jstage.jst.go.jp
… diversification of 10-deacetylbaccatin III, a … of 10-deacetylbaccatin III. The C(10)–OH selective acylation was also applied to acylative site-selective dimerization of 10-deacetylbaccatin III …
Number of citations: 14 www.jstage.jst.go.jp
Y Fu, Y Zu, S Li, R Sun, T Efferth, W Liu, S Jiang… - … of Chromatography A, 2008 - Elsevier
The separation and enrichment of 10-deacetylbaccatin III (10-DAB III) and 7-xylosyl-10-deacetyl paclitaxel were studied on seven macroporous resins with special structures. The …
Number of citations: 67 www.sciencedirect.com
B Gabetta, P de Bellis, R Pace… - Journal of Natural …, 1995 - ACS Publications
… 13-epi-10-deacetylbaccatin III [4] and 2-debenzoyl-2tigloyl-10-deacetylbaccatin III [51. The … from 10deacetylbaccatin III [3], a compound available in relatively high yield (up to 0.1% of …
Number of citations: 24 pubs.acs.org
C Loncaric, E Merriweather, KD Walker - Chemistry & biology, 2006 - cell.com
… on the biosynthetic pathway of the antineoplastic drug Taxol catalyzes the regiospecific transfer of the acetyl group of acetylcoenzyme A (CoA) to 10-deacetylbaccatin III. We dem…
Number of citations: 42 www.cell.com
RN Patel, A Banerjee, V Nanduri - Enzyme and microbial technology, 2000 - Elsevier
… An enzymatic process was developed for the conversion of 10-deacetylbaccatin III (10-DAB) to baccatin III without requiring protection of the 7-hydroxyl group. A C-10 deacetylase from …
Number of citations: 38 www.sciencedirect.com
BY Zhang, H Wang, T Gong, TJ Chen, JJ Chen… - Catalysts, 2021 - mdpi.com
… In this study, we screened acetyl donor candidates and utilized 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) in the synthesis of acetyl-CoA with CoASH as the acetyl acceptor…
Number of citations: 3 www.mdpi.com
JF Zhang, S Gong, ZG Guo - Cell Biology International Reports, 2011 - Wiley Online Library
… , SA, hydrogen peroxide and fungal extract on the activity of 10-DBAT, the content of cytochrome P450 monooxygenase, biosynthesis of baccatin III, 10-DAB III (10-deacetylbaccatin III) …
Number of citations: 19 onlinelibrary.wiley.com

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